molecular formula C11H17N5S B7641711 N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine

N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine

Cat. No. B7641711
M. Wt: 251.35 g/mol
InChI Key: GUBRIKBVVWEORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine in lab experiments include its potent anticancer and antimicrobial activity. It is also relatively easy to synthesize and has been shown to exhibit low toxicity in animal models. However, its limitations include its limited solubility in water, which can make it difficult to administer in vivo, and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine has several potential future directions for research. These include the optimization of its pharmacokinetic properties, the development of more potent analogs, and the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine has been reported using different methods, including the reaction of 4-formylpyrazole and 2-amino-5-(propan-2-yl)-1,3,4-thiadiazole in the presence of a reducing agent. Another method involves the reaction of 4-hydrazinylpyrazole and 2-azido-5-(propan-2-yl)-1,3,4-thiadiazole followed by reduction. These methods have been optimized to yield high purity and yield of the final product.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant anticancer activity by inhibiting the proliferation of cancer cells. This compound has also been shown to possess potent antimicrobial activity against various bacterial and fungal strains. Furthermore, it has been studied for its potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5S/c1-4-16-7-9(6-13-16)5-12-11-15-14-10(17-11)8(2)3/h6-8H,4-5H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBRIKBVVWEORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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